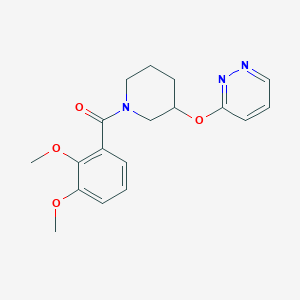

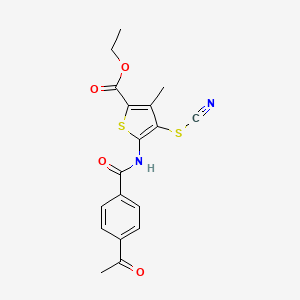

![molecular formula C13H9ClN4O2 B2679850 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 692287-68-6](/img/structure/B2679850.png)

7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases . It inhibits p56 lck, p59 fyn T, Hck, and Src .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The reaction begins with the attack by the free doublet of the primary amine of phenylhydrazine on the ethylenic quaternary carbon of the ether function in the ethoxyalkylidene 1, releasing an ethanol molecule .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For instance, the IR spectrum shows NH2 stretching frequencies at 3265 and 3396 cm-1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . A second nucleophilic attack on the nitrile function by the secondary amine function of the phenylhydrazine leads to the expected pyrazole compound .Physical And Chemical Properties Analysis

The melting point of this compound is 249 °C . The 1H NMR spectrum shows various signals corresponding to the different types of protons present in the molecule . The mass spectrum shows a molecular ion peak at m/z 397.02, corresponding to the molecular weight of the compound .Scientific Research Applications

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against bacteria and fungi . Further studies could explore specific mechanisms of action and optimize their efficacy.

Chemotherapeutic Potential

As analogs of purine, pyrazolo[1,5-a]pyrimidines hold promise as chemotherapeutic agents. Their anti-tumor activity makes them interesting candidates for cancer treatment. Investigating their impact on specific cancer cell lines and understanding their interactions with cellular targets could provide valuable insights.

Fluorescent Probes

Certain pyrazolo[1,5-a]pyrimidine-based fluorophores exhibit excellent photobleaching performance. These compounds could serve as fluorescent probes in biological imaging and diagnostics . Researchers might explore their use in tracking cellular processes or detecting specific biomolecules.

Antimetabolites

Pyrazolo[1,5-a]pyrimidines are purine analogs and can act as antimetabolites in purine biochemical reactions . Investigating their impact on nucleotide metabolism and their potential as therapeutic agents for diseases related to purine metabolism (e.g., gout) could be worthwhile.

Mitotic Kinesin Inhibition

Monastrol, an important chemotherapeutic agent, acts as an inhibitor of mitotic kinesin. Exploring the structural similarities between monastrol and pyrazolo[1,5-a]pyrimidines could reveal novel insights into their mode of action .

Deep Eutectic Solvents (DES) Synthesis

Efficient protocols for synthesizing pyrazolo[1,5-a]pyrimidines under milder conditions and in an environmentally benign manner are needed. Deep eutectic solvents (DESs) have been explored for this purpose, offering advantages such as scalability, high yield, and simple work-up procedures .

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2/c14-8-3-1-7(2-4-8)9-6-17-18-11(15)10(13(19)20)5-16-12(9)18/h1-6H,15H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFWRQOQYKRILF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3N=CC(=C(N3N=C2)N)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2679768.png)

![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride](/img/structure/B2679772.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2679775.png)

![N-(3-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2679777.png)

![ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2679786.png)

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2679789.png)